1-(Oxetan-3-yl)piperazine hemioxalate is a chemical compound with the molecular formula and a molecular weight of 374.44 g/mol. This compound features a unique structure that integrates an oxetane ring and a piperazine moiety, which contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hemioxalate salt form is particularly noteworthy for its enhanced stability and solubility properties compared to its base counterpart.
1-(Oxetan-3-yl)piperazine hemioxalate is classified as an organic compound, specifically a piperazine derivative. Its structural components allow it to be categorized within the broader class of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 1-(Oxetan-3-yl)piperazine hemioxalate typically involves two main steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time must be carefully controlled. Industrial methods may involve scaled-up processes that include purification steps like recrystallization and drying to achieve high-quality material suitable for research and application.
The compound's molecular geometry is influenced by the presence of both cyclic structures (oxetane and piperazine), which can affect its reactivity and interaction with biological targets. The specific stereochemistry around these rings can also play a crucial role in its biological activity.
1-(Oxetan-3-yl)piperazine hemioxalate can undergo various chemical reactions:
The outcomes of these reactions are highly dependent on reaction conditions such as temperature, solvent, and reaction time. Each reaction pathway may lead to distinct products that could have different pharmacological properties.
The mechanism of action for 1-(Oxetan-3-yl)piperazine hemioxalate involves its interaction with specific biological targets, potentially including receptors or enzymes within cellular pathways. The piperazine moiety is known for its ability to modulate receptor activity, while the oxetane component may enhance binding affinity due to its unique steric and electronic properties. Detailed studies are necessary to elucidate the exact molecular interactions and pathways influenced by this compound.
1-(Oxetan-3-yl)piperazine hemioxalate has several notable applications:
The molecular architecture of 1-(oxetan-3-yl)piperazine (C7H14N2O, MW 142.20) integrates a strained oxetane ring with the conformational flexibility of a piperazine moiety, enabling unique spatial and electronic properties [1]. The primary synthetic routes exploit two strategic approaches:
Table 1: Retrosynthetic Analysis of Core Scaffold
Retrosynthetic Strategy | Key Intermediate | Reaction Conditions | Yield |
---|---|---|---|
Reductive amination | Oxetan-3-one | H2 (50 psi), Pd/C, MeOH, 25°C | 68% |
Nucleophilic substitution | 3-Bromooxetane | K2CO3, CH3CN, reflux | 72% (Boc-protected stage) |
Direct coupling | Oxetane-3-triflate | Piperazine, DIPEA, DCM, 0°C to RT | 60% |
Computational analysis (XLOGP3 = -0.7) confirms enhanced hydrophilicity compared to non-oxetane analogs, attributed to the oxygen atom’s electron-withdrawing effect and ring polarity [1]. The oxetane’s stereoelectronic contributions destabilize the piperazine lone pair electrons, increasing nucleophilicity at the secondary amine – a critical feature for subsequent salt formation.
Hemioxalate synthesis is a crystallization-controlled process requiring exact 2:1 stoichiometry between 1-(oxetan-3-yl)piperazine and oxalic acid (C2H2O4) . The mechanism proceeds via:
Table 2: Reaction Parameters for Hemioxalate Synthesis
Parameter | Optimal Range | Deviation Impact |
---|---|---|
Molar ratio (Base:Acid) | 2:1 | >2:1: Free base contamination; <2:1: Acidic impurities |
Solvent composition | EtOH/H2O (4:1) | IPA/H2O: Reduced crystal yield (70%) |
Crystallization temp | -20°C | >0°C: Amorphous solid formation |
pH control | 6.8-7.0 | pH<6: Dihydrate co-crystallization |
Purification via anti-solvent crystallization using MTBE achieves >97.0% purity (SynQuest Laboratories specification), with residual solvents <300 ppm (ICH Q3C guidelines) [3] . The crystalline lattice exhibits enhanced stability (decomposition point 192°C) compared to the free base (bp undefined), attributable to the salt’s extended hydrogen-bonding network.
Solvent polarity critically influences reaction kinetics and crystallization efficiency:
Catalytic systems for core scaffold synthesis include:
Table 3: Solvent and Catalyst Performance Metrics
System Component | Options | Throughput (kg/L/day) | Impurity Profile |
---|---|---|---|
Reductive amination solvent | MeOH | 0.82 | <0.5% des-oxetan-3-yl impurity |
iPrOH | 0.45 | 1.2% bis-alkylated byproduct | |
SN2 displacement solvent | CH3CN | 1.05 | <0.1% oxetane hydrolysis |
Toluene | 0.75 | 0.3% dimeric ethers | |
Hydrogenation catalyst | Pd/C (5%) | 8.3 kg product/g Pd | Pd residue <5 ppm |
PtO2 | 5.1 kg product/g Pt | Pt residue 12 ppm |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2